molecular formula C24H22N2O3 B4036387 N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide

N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide

Cat. No.: B4036387
M. Wt: 386.4 g/mol
InChI Key: YWBPMAWMSVIWHZ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide group attached to a hexahydro-2H-4,7-methanoisoindol ring system, which is further substituted with a 2,6-dimethylphenyl group. Its intricate structure makes it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the hexahydro-2H-4,7-methanoisoindol ring system, followed by the introduction of the benzamide group and the 2,6-dimethylphenyl substituent. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

    Substitution: The benzamide group and the phenyl ring can participate in substitution reactions, where specific substituents are replaced with other functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is conducted to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide can be compared with other similar compounds, such as:

  • N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetamide
  • N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propionamide

These compounds share similar core structures but differ in the substituents attached to the benzamide group. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-13-4-3-5-14(2)21(13)25-22(27)15-8-10-18(11-9-15)26-23(28)19-16-6-7-17(12-16)20(19)24(26)29/h3-11,16-17,19-20H,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBPMAWMSVIWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide
Reactant of Route 6
N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide

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